N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)pyrazine-2-carboxamide
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Overview
Description
N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)pyrazine-2-carboxamide is a complex organic compound that features a pyrrolidine ring, a thiophene ring, and a pyrazine carboxamide group
Scientific Research Applications
N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)pyrazine-2-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand in biochemical assays or as a probe in molecular biology studies.
Industry: It could be used in the development of new materials with unique electronic or optical properties.
Mechanism of Action
Target of Action
Similar compounds such as pyrazinamide have been used as antitubercular agents, suggesting that this compound may also target mycobacterium tuberculosis .
Biochemical Pathways
Based on the mode of action of similar compounds, it can be inferred that it may affect the fatty acid synthesis pathway in mycobacterium tuberculosis .
Result of Action
If it acts similarly to pyrazinamide, it could potentially inhibit the growth and replication of mycobacterium tuberculosis .
Future Directions
The development of clinically active drugs often relies on the use of heterocyclic scaffolds, many of which contain nitrogen . The introduction of heteroatomic fragments in these molecules is a strategic choice, considering that they are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates . Therefore, “N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)pyrazine-2-carboxamide” and similar compounds could be further explored for their potential in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)pyrazine-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidine ring, followed by the introduction of the thiophene moiety and finally the pyrazine carboxamide group. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process while maintaining quality control.
Chemical Reactions Analysis
Types of Reactions
N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a fully saturated pyrrolidine ring.
Comparison with Similar Compounds
Similar Compounds
- N-(1-(thiophen-2-ylmethyl)pyrrolidin-3-yl)pyrazine-2-carboxamide
- N-(1-(furan-3-ylmethyl)pyrrolidin-3-yl)pyrazine-2-carboxamide
- N-(1-(pyridin-3-ylmethyl)pyrrolidin-3-yl)pyrazine-2-carboxamide
Uniqueness
N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)pyrazine-2-carboxamide is unique due to the specific arrangement of its functional groups, which can confer distinct chemical and biological properties. The presence of the thiophene ring, in particular, may enhance its electronic properties, making it suitable for applications in materials science and electronics.
Properties
IUPAC Name |
N-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4OS/c19-14(13-7-15-3-4-16-13)17-12-1-5-18(9-12)8-11-2-6-20-10-11/h2-4,6-7,10,12H,1,5,8-9H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSRGEUWXKYIEAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C2=NC=CN=C2)CC3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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